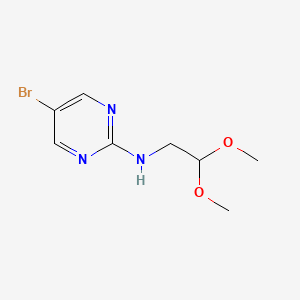

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H12BrN3O2 . It has a molecular weight of 262.11 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12BrN3O2/c1-13-7(14-2)5-12-8-10-3-6(9)4-11-8/h3-4,7H,5H2,1-2H3,(H,10,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications

Organic Material for Non-Linear Optical (NLO) Properties

This compound has been used in the study of non-linear optical (NLO) properties . The interest in the NLO response of organic compounds is growing rapidly, due to the ease of synthesis, availability, and low loss .

Reactivity Descriptor Parameters

In addition to NLO properties, the reactivity descriptor parameters of this compound have been computed . This information can be useful in predicting the behavior of the compound in various chemical reactions.

Surface Recognition and Cross-linking of Proteins

5-amido-2,2’-bipyridines, which can be synthesized from this compound, have been used for the surface recognition and cross-linking of proteins . This has potential applications in biochemistry and molecular biology.

Formation of Cyclic Helicates and Knotted Structures

The coordination of transition metals by ligands incorporating this chelating unit can be used to form cyclic helicates and knotted structures . These structures show tremendous anion-binding properties .

Pharmacological Activities

Derivatives of 2-aminobenzimidazole, which can be synthesized from this compound, are registered in the world as drugs that exhibit diverse pharmacological activities, such as antiparasitic, antifungal, antiviral, and anti-allergic .

Structure-Activity Relationship Studies

Limited structure-activity relationship studies have revealed that the activity of this series of compound mainly depends upon the substitutions on the phenyl part of benzimidazole moiety at position 2, their nature and respective positions of substituents .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine are currently unknown

Mode of Action

It is known that bromopyrimidines can undergo rapid nucleophilic displacement reactions with nucleophiles . This suggests that 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine may interact with its targets through similar mechanisms.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

properties

IUPAC Name |

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O2/c1-13-7(14-2)5-12-8-10-3-6(9)4-11-8/h3-4,7H,5H2,1-2H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJJQCGQWHXHNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC=C(C=N1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398678 |

Source

|

| Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |

CAS RN |

885267-37-8 |

Source

|

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)